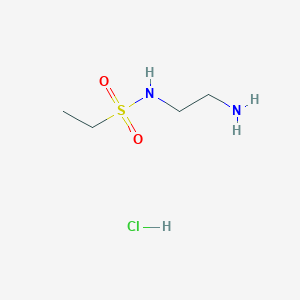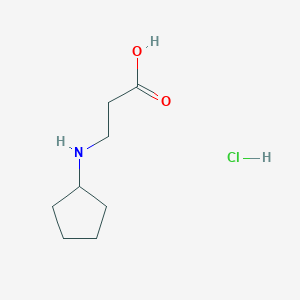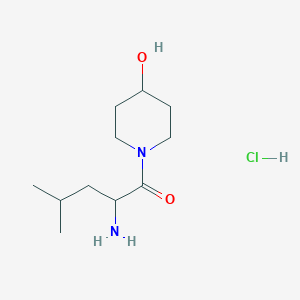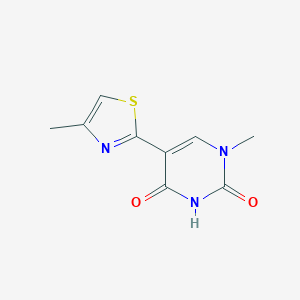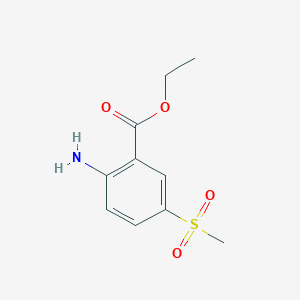![molecular formula C11H16ClN3O3S B1520319 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride CAS No. 1235440-29-5](/img/structure/B1520319.png)
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride
Overview
Description
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a piperazine ring, a sulfonyl group, and an aminomethyl group, making it a versatile molecule for various reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminomethylbenzenesulfonyl chloride and piperazine-2-one.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification through recrystallization.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the piperazine ring or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxidized functional groups.
Reduction Products: Derivatives with reduced functional groups, such as amines or alcohols.
Substitution Products: Compounds with new substituents on the piperazine ring or aminomethyl group.
Scientific Research Applications
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its use, such as in enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperazine derivatives, sulfonyl-containing compounds, and aminomethyl derivatives.
Uniqueness: The presence of both the sulfonyl and aminomethyl groups in the same molecule provides unique chemical properties and reactivity compared to other compounds in this class.
Properties
IUPAC Name |
4-[3-(aminomethyl)phenyl]sulfonylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S.ClH/c12-7-9-2-1-3-10(6-9)18(16,17)14-5-4-13-11(15)8-14;/h1-3,6H,4-5,7-8,12H2,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYGPFLFDSAPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


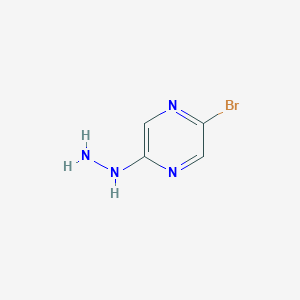
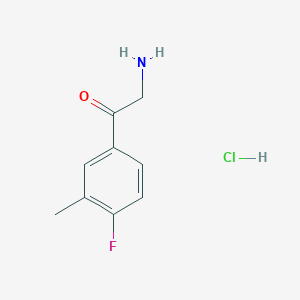
![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)
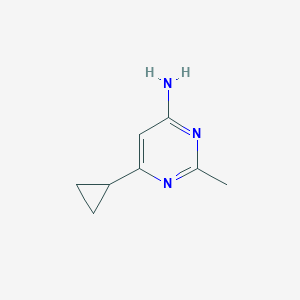
![2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B1520245.png)
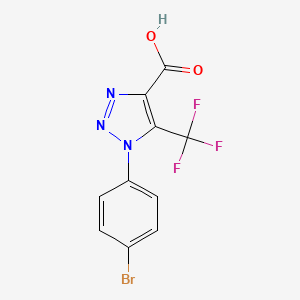
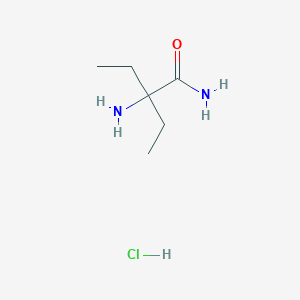
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)
![2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1520251.png)
